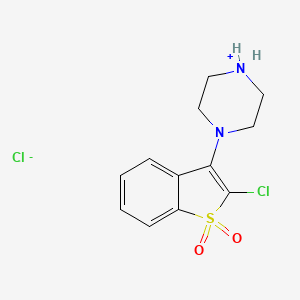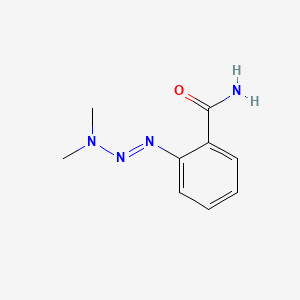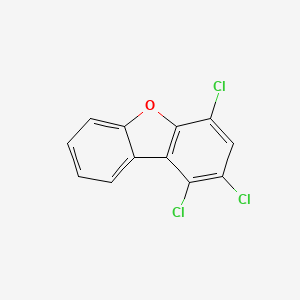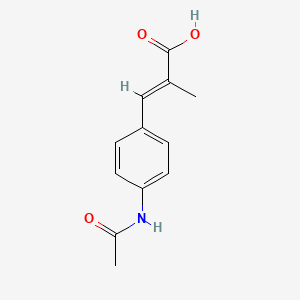
Adenosine 2',5'-diphosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 2’,5’-diphosphate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is structurally similar to adenosine 5’-triphosphate and adenosine diphosphate, which are key molecules in energy transfer and signaling within cells . This compound is known for its ability to act as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenosine 2’,5’-diphosphate sodium salt can be synthesized through both enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis route typically involves the phosphorylation of adenosine derivatives under controlled conditions .
Industrial Production Methods
In industrial settings, the production of adenosine 2’,5’-diphosphate sodium salt often involves large-scale enzymatic processes due to their efficiency and specificity. These methods ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 2’,5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 2’,5’-diphosphate derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms .
Applications De Recherche Scientifique
Adenosine 2’,5’-diphosphate sodium salt is utilized in various scientific research applications, including:
Chemistry: It is used to study the mechanisms and activities of nucleotide derivatives.
Biology: It serves as a tool to investigate cellular signaling pathways and energy transfer processes.
Medicine: It is used in the development of drugs targeting platelet aggregation and other related conditions.
Industry: It is employed in the purification of enzymes such as NADPH-cytochrome P450 reductase and glutathione reductase through affinity chromatography
Mécanisme D'action
Adenosine 2’,5’-diphosphate sodium salt exerts its effects by acting as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel . This prevents ADP-induced platelet aggregation and deformation but does not affect ADP-induced inhibition of adenylyl cyclase . The molecular targets involved include the P2Y1 receptor and the P2X1 ion channel, which play crucial roles in platelet function and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-diphosphate sodium salt: Another nucleotide derivative involved in energy transfer and signaling.
Adenosine 3’,5’-diphosphate sodium salt: Similar in structure but with different phosphate group positions.
Adenosine 5’-monophosphate sodium salt: A simpler nucleotide derivative with only one phosphate group
Uniqueness
Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific antagonistic effects on the P2Y1 receptor and the P2X1 ion channel, which are not shared by all similar compounds. This makes it particularly valuable in research focused on platelet function and related pathways .
Propriétés
Formule moléculaire |
C10H13N5Na2O10P2 |
|---|---|
Poids moléculaire |
471.17 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Clé InChI |
ZNYUMVKDUGHSAB-IDIVVRGQSA-L |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)




